N-(3-bromophenyl)-3-methylbenzamide
Description
Significance of Benzamide (B126) Core Structures in Drug Discovery and Development
The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in the design of therapeutic agents. nih.govnih.gov Its structural simplicity, coupled with its ability to form key hydrogen bonds and engage in various intermolecular interactions, makes it a versatile scaffold for targeting a diverse range of biological macromolecules. nih.govnih.gov A significant portion of commercially available drugs, estimated to be around 25%, incorporate an amide functional group, underscoring its importance in contemporary medicine. nanobioletters.com Benzamide derivatives have been successfully developed into drugs with applications spanning multiple therapeutic areas, including antiemetics, antipsychotics, and gastroprokinetics. nih.gov The ability of the benzamide core to be readily functionalized at various positions on the phenyl ring and the amide nitrogen allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns. nih.gov
Historical Context and Evolution of Benzamide-Based Compounds in Chemical Biology
The journey of benzamide-based compounds in medicinal chemistry began with the discovery of the procainamide, an antiarrhythmic agent, in the mid-20th century. This was followed by the development of substituted benzamides like metoclopramide (B1676508) and sulpiride, which exhibited potent dopamine (B1211576) D2 receptor antagonist activity and found use as antiemetics and antipsychotics. nih.gov The exploration of the structure-activity relationships of these early benzamides revealed the critical role of the substitution pattern on the aromatic ring and the nature of the substituent on the amide nitrogen in determining their pharmacological profile. scilit.com Over the decades, this understanding has led to the design and synthesis of a vast number of novel benzamide derivatives with improved potency, selectivity, and pharmacokinetic properties for a wide range of biological targets. nanobioletters.com
Rationale for Investigating Bromo-Substituted Benzamide Derivatives in Contemporary Research
The introduction of halogen atoms, particularly bromine, into drug candidates is a well-established strategy in medicinal chemistry to modulate their biological properties. The presence of a bromine atom can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. mdpi.com Specifically, the bromo substitution on a phenyl ring can alter the electronic distribution of the molecule, potentially enhancing its interaction with the active site of an enzyme or receptor. Research into bromo-substituted benzamides has shown that these compounds can exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. mdpi.commdpi.compsecommunity.org For instance, certain bromo-substituted benzamide derivatives have demonstrated potent inhibitory activity against various enzymes and have been investigated for their potential as therapeutic agents. mdpi.com
Specific Research Objectives and Scope for N-(3-bromophenyl)-3-methylbenzamide
While extensive research exists on the broader class of benzamides, the specific compound this compound has not been the subject of extensive published research. The primary objective in studying this molecule would be to synthesize it and characterize its physicochemical and spectroscopic properties. Subsequently, the research would aim to evaluate its potential biological activities, drawing parallels from the known activities of structurally related bromo-substituted and methyl-substituted benzamides. The scope of such an investigation would involve its synthesis, likely through the condensation of 3-bromobenzenamine with 3-methylbenzoyl chloride, followed by purification and structural elucidation using techniques like NMR and mass spectrometry. Biological screening would then be conducted against a panel of relevant targets to identify any potential therapeutic applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H12BrNO | PubChem |
| Molecular Weight | 290.16 g/mol | bldpharm.com |
| XLogP3 | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDQWCJELYGBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294138 | |
| Record name | N-(3-Bromophenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346720-58-9 | |
| Record name | N-(3-Bromophenyl)-3-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346720-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Bromophenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 3 Bromophenyl 3 Methylbenzamide
Established Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-methylbenzamide primarily involves the formation of an amide bond between 3-bromoaniline (B18343) and 3-methylbenzoic acid. Several reliable methods have been developed to achieve this transformation, each with its own set of advantages and specific reaction conditions.
Amide Coupling Strategies for the Formation of the Benzamide (B126) Linkage
The creation of the amide bond is the cornerstone of synthesizing this compound. This is typically achieved through two main strategies: carbodiimide-mediated coupling and the condensation of an acyl chloride with an amine.
Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used to facilitate the formation of amide bonds from carboxylic acids and amines. chemistrysteps.comhepatochem.com The reaction proceeds by the activation of the carboxylic acid (3-methylbenzoic acid) by EDCI, forming a highly reactive O-acylisourea intermediate. chemistrysteps.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by the amine (3-bromoaniline).
To enhance the efficiency of the coupling, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often added. nih.gov DMAP acts as an acyl transfer agent, reacting with the O-acylisourea intermediate to form a still more reactive acyl-pyridinium species, which is then readily attacked by the amine. nih.gov The use of a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) can also be employed to form a reactive HOBt ester, which helps to suppress side reactions and improve yields, especially with less reactive amines. nih.gov
| Reagents | Role | Typical Conditions |
| EDCI (or DCC) | Carboxylic acid activator | 1-1.5 equivalents |
| DMAP | Acyl transfer catalyst | 0.1-1 equivalents |
| HOBt | Additive to reduce side reactions | Catalytic amount (e.g., 0.1 equiv) |
| Solvent | Reaction medium | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) |
| Temperature | Reaction temperature | 0 °C to room temperature |
Table 1: Typical Reagents and Conditions for Carbodiimide-Mediated Amide Coupling
A more traditional and often very efficient method for amide bond formation is the reaction of an acyl chloride with an amine. rsc.orgnanobioletters.com In this approach, 3-methylbenzoic acid is first converted to its more reactive acyl chloride derivative, 3-methylbenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net
The resulting 3-methylbenzoyl chloride is then reacted with 3-bromoaniline. rsc.org This reaction is often rapid and exothermic. A base is required to neutralize the hydrochloric acid (HCl) byproduct that is formed during the condensation. stackexchange.com The presence of a base is crucial as it prevents the protonation of the amine, which would render it non-nucleophilic and halt the reaction. stackexchange.com
| Step | Reagents | Purpose |
| 1. Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Convert carboxylic acid to acyl chloride |
| 2. Amide Formation | 3-bromoaniline, Base (e.g., triethylamine, pyridine) | Amine nucleophile and HCl scavenger |
| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) |
Table 2: Two-Step Process for Acyl Chloride-Amine Condensation
The choice of solvent and catalyst is critical for the success of these synthetic strategies.
Solvent Systems : Anhydrous, aprotic solvents are generally preferred to prevent unwanted side reactions with the reactive intermediates. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). nih.govresearchgate.net
Catalytic Systems :
Triethylamine and Pyridine (B92270) : These tertiary amines are commonly used as bases to scavenge the acid produced during acyl chloride-amine condensations. stackexchange.comresearchgate.net While both are effective, pyridine is sometimes favored as it can also act as a nucleophilic catalyst, similar to DMAP, although it is a weaker base than triethylamine. jocpr.com
DMAP : As mentioned, DMAP is a highly effective nucleophilic catalyst in both carbodiimide-mediated couplings and can also be used in acyl chloride reactions to accelerate amide bond formation. nih.gov
Palladium Catalysts : While not typically used for the direct formation of the amide bond from a carboxylic acid and an amine in this context, palladium catalysts are crucial for related C-N bond-forming reactions, such as the Buchwald-Hartwig amination. capes.gov.bracs.org This reaction could be a potential, though more complex, route to this compound by coupling an aryl bromide with an amide. Palladium-catalyzed reactions have also been developed for the α-arylation of amides, highlighting the versatility of these catalysts in C-N and C-C bond formation involving amide functionalities. nih.govnih.gov
Bromination Strategies for Aromatic Ring Functionalization
The synthesis of the starting material, 3-bromoaniline, relies on the regioselective bromination of an aromatic ring. Direct bromination of aniline (B41778) is often problematic as it can lead to multiple brominations and oxidation. Therefore, strategies often involve the use of a protecting group on the amine or specialized brominating agents to control the regioselectivity.
A highly practical method for the regioselective bromination of anilines involves a copper-catalyzed oxidative bromination. thieme-connect.comresearchgate.net This can be achieved by treating the aniline with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O). thieme-connect.comthieme-connect.com Another approach utilizes copper(II) bromide (CuBr₂) in an ionic liquid as the solvent, which allows for the direct bromination of unprotected anilines with high regioselectivity for the para position. beilstein-journals.org For meta-directing bromination, one would typically start with a meta-directing group already on the ring, which is then converted to the amine. For instance, the bromination of nitrobenzene (B124822) would yield 3-bromonitrobenzene, which can then be reduced to 3-bromoaniline.
| Method | Reagents | Key Features |
| Copper-Catalyzed Oxidative Bromination | NaBr, Na₂S₂O₈, cat. CuSO₄·5H₂O | Practical and regioselective. thieme-connect.comresearchgate.netthieme-connect.com |
| Copper Halides in Ionic Liquids | CuBr₂ in ionic liquid | High yield and regioselectivity under mild conditions. beilstein-journals.org |
| Directed Bromination | n-Butyllithium, Trimethyltin chloride, Bromine | High selectivity for monobromination. acs.org |
Table 3: Selected Regioselective Bromination Methods for Anilines
Introduction of the Methyl Group on the Benzoyl Moiety
The 3-methylbenzoyl moiety originates from 3-methylbenzoic acid (m-toluic acid). sigmaaldrich.com This starting material is commercially available. Its synthesis can be achieved through various methods, such as the oxidation of m-xylene. google.com Another approach involves the nitration of benzoic acid followed by reduction and subsequent Sandmeyer reaction to introduce the methyl group, although this is a more complex route. The nitration of 3-methylbenzoic acid itself has also been studied, though this is for further functionalization rather than its initial synthesis. researchgate.netpatsnap.com
Novel Synthetic Approaches and Methodological Advancements
The synthesis of benzamides, including this compound, is continually being refined to improve efficiency, reduce waste, and increase molecular complexity in fewer steps. Modern synthetic chemistry offers several innovative approaches that move beyond traditional amide bond formation techniques.
Development of One-Pot or Multi-Component Reactions
While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the principles of well-known MCRs like the Ugi and Passerini reactions are applicable to the synthesis of complex amide structures. The Ugi four-component reaction (Ugi-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By selecting appropriate starting materials, this reaction could be adapted to generate structures analogous to this compound.
One-pot syntheses, a related strategy, can significantly improve efficiency. For example, a one-pot, four-component method has been shown to be more efficient in terms of yield and reaction time (91% yield in 1 hour) compared to a one-pot, three-component approach (66% yield in 10 hours) for the synthesis of complex heterocyclic structures. nih.gov Such methodologies hold promise for the streamlined production of substituted benzamides.
Table 1: Comparison of Multi-Component vs. Traditional Synthesis
| Feature | Multi-Component Reactions (MCRs) | Traditional Linear Synthesis |
|---|---|---|
| Number of Steps | Typically one pot | Multiple sequential steps |
| Purification | Fewer intermediate purifications | Purification required at each step |
| Time Efficiency | Significantly shorter reaction times | Prolonged reaction times nih.gov |
| Atom Economy | Generally high | Often lower due to byproducts |
Catalytic C-H Amidation and Functionalization for Benzamide Synthesis
Direct C-H amidation is an emerging and powerful tool in organic synthesis that allows for the formation of C-N bonds by directly converting a carbon-hydrogen bond into a carbon-nitrogen bond, bypassing the need for pre-functionalized starting materials. This approach offers a more atom-economical and efficient route to amides.
For the synthesis of benzamides, this could hypothetically involve the direct amidation of an aldehyde. N-Heterocyclic carbene (NHC)-catalyzed direct amidation of various aldehydes with nitroso compounds has been successfully demonstrated to produce N-arylhydroxamic acids, which are closely related to amides. organic-chemistry.org This reaction proceeds under mild, metal-free conditions and shows high yields. organic-chemistry.org
Green Chemistry Principles in Synthetic Design (e.g., Deep Eutectic Solvents)
Green chemistry principles are increasingly being integrated into synthetic design to minimize environmental impact. A key area of development is the use of alternative, environmentally benign reaction media, such as Deep Eutectic Solvents (DESs). DESs are mixtures of hydrogen bond donors and acceptors that have significantly lower melting points than their individual components. researchgate.net They are attractive as green solvents due to their low vapor pressure, tunability, and ability to dissolve a wide range of substances. rsc.org
DESs can act as both the solvent and a catalyst in chemical reactions. researchgate.net For example, a choline (B1196258) chloride-based DES has been used as a recyclable catalyst for the three-component synthesis of β-amino carbonyls. researchgate.net The use of DESs could be applied to the synthesis of this compound, potentially leading to cleaner reactions, easier product isolation, and solvent recycling.
Interestingly, a related benzamide, N,N-Diethyl-3-methylbenzamide (DEET), has been shown to act as a solvent for the synthesis of metal-organic frameworks (MOFs), highlighting the potential for amides themselves to serve as greener solvents in certain applications. rsc.org
Derivatization and Analog Generation Strategies
The structure of this compound features two key regions for chemical modification: the bromophenyl moiety and the methylbenzamide ring. These sites allow for systematic structural variations to explore structure-activity relationships in medicinal chemistry or to develop new materials.
Chemical Modifications at the Bromophenyl Moiety
The bromine atom on the phenyl ring is a versatile functional handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents at the 3-position of the phenyl ring.
Table 2: Potential Cross-Coupling Reactions at the Bromophenyl Moiety
| Reaction Name | Coupling Partner | Introduced Group |
|---|---|---|
| Suzuki Coupling | Boronic acids/esters | Aryl, heteroaryl, alkyl |
| Heck Coupling | Alkenes | Alkenyl |
| Sonogashira Coupling | Terminal alkynes | Alkynyl |
| Buchwald-Hartwig Amination | Amines | Amino |
| Stille Coupling | Organostannanes | Various organic groups |
| Negishi Coupling | Organozinc reagents | Various organic groups |
A practical example of this strategy is the Suzuki cross-coupling reaction performed on the analogous compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com In this work, the bromo-substituted amide was successfully coupled with various aryl boronic acids using a palladium catalyst to generate a library of biaryl derivatives. mdpi.com This demonstrates a robust and high-yielding method for modifying the bromophenyl portion of this compound.
Substituent Variations on the Methylbenzamide Ring
The methylbenzamide portion of the molecule can also be readily modified. This is typically achieved not by derivatizing the final product, but by utilizing different substituted benzoic acids or their activated derivatives (e.g., acyl chlorides) in the initial amide coupling reaction with 3-bromoaniline. This approach allows for the introduction of a wide range of electronic and steric diversity.
By replacing 3-methylbenzoic acid with other substituted benzoic acids, a large library of analogs can be generated. The table below lists examples of related benzamide structures found in chemical databases, illustrating the variety of substituents that can be accommodated on the benzamide ring.
Table 3: Examples of Analogs with Variations on the Benzamide Ring
| Compound Name | Variation from Core Structure | PubChem CID |
|---|---|---|
| N-(3-bromophenyl)benzamide nih.gov | No substituent on the benzamide ring | 202396 |
| N-(3-bromophenyl)-4-methylbenzamide | Methyl group at para-position | 1029828 |
| N-(3-bromophenyl)-3-methoxybenzamide | Methoxy group instead of methyl | 1029827 |
| N-(3-bromophenyl)-3-(trifluoromethyl)benzamide | Trifluoromethyl group instead of methyl | 1029829 |
These examples highlight the synthetic accessibility of a wide range of analogs, enabling fine-tuning of the molecule's properties through systematic variation of substituents on the benzamide ring.
Modifications of the Amide Linker and N-Substituents
One common bioisosteric replacement for the amide group is the tetrazole ring. nih.govnih.gov The synthesis of a 1,5-disubstituted tetrazole analog of this compound can be conceptualized through a multi-step process. This process would involve the conversion of the secondary amide of the parent compound into an imidoyl chloride, followed by reaction with an azide (B81097) source. A more direct approach involves the reaction of amides with phosphorazidates, which act as both an activator for the amide oxygen and an azide source, to form 1,5-disubstituted 1H-tetrazoles. organic-chemistry.org Another well-established method is the [2+3] cycloaddition of an azide with a nitrile. nih.gov This would first require the dehydration of the primary amide precursor, 3-methylbenzamide (B1583426), to 3-methylbenzonitrile.
Another class of amide isosteres are 1,2,3-triazoles, which can mimic the trans conformation of the amide bond and are known for their metabolic stability. acs.orgcambridgemedchemconsulting.com The synthesis of a 1,2,3-triazole analog of this compound would typically involve a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would require the synthesis of an azide-containing precursor, such as 3-azidoaniline, and an alkyne-containing precursor, like 3-methylbenzoylacetylene. The subsequent reaction between these two precursors in the presence of a copper(I) catalyst would yield the desired 1,4-disubstituted 1,2,3-triazole analog. Research has shown that replacing amide linkers with 1,2,3-triazoles can improve the pharmacokinetic properties of drug candidates. chemrxiv.org
Beyond bioisosteric replacement, modifications can also be made to the N-substituent. While the parent compound has a hydrogen on the amide nitrogen, N-alkylation or N-arylation can be achieved through various methods. For instance, deprotonation of the amide with a suitable base followed by reaction with an alkyl halide would yield the N-alkylated derivative.
| Compound Name | Structure | Modification Type | Key Synthetic Strategy |
| This compound | Chemical structure of this compound | Parent Compound | Amidation |
| 1-(3-bromophenyl)-5-(3-methylphenyl)-1H-tetrazole | Chemical structure of 1-(3-bromophenyl)-5-(3-methylphenyl)-1H-tetrazole | Amide Bioisostere | Cycloaddition |
| 1-(3-bromophenyl)-4-(3-methylbenzoyl)-1H-1,2,3-triazole | Chemical structure of 1-(3-bromophenyl)-4-(3-methylbenzoyl)-1H-1,2,3-triazole | Amide Bioisostere | Click Chemistry (CuAAC) |
Synthesis of Radiolabeled Analogues for Research Probes
Radiolabeled analogs of this compound are invaluable tools for in-vitro and in-vivo research, enabling non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The choice of radionuclide depends on the imaging modality and the desired pharmacokinetic properties of the tracer.
For PET Imaging:
Carbon-11 (¹¹C) Labeling: With a short half-life of 20.4 minutes, ¹¹C is a commonly used PET isotope. mdpi.com The synthesis of [¹¹C]this compound could be achieved by introducing the ¹¹C label onto the methyl group of the 3-methylbenzoyl moiety. This would involve the synthesis of a precursor lacking the methyl group, such as N-(3-bromophenyl)-3-formylbenzamide or N-(3-bromophenyl)-3-carboxybenzamide. The formyl precursor could undergo reductive amination with [¹¹C]methylamine, or the carboxylic acid precursor could be coupled with [¹¹C]methylamine. A more direct approach would be the methylation of a 3-hydroxymethyl or 3-halomethyl precursor with a [¹¹C]methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govnih.gov
Fluorine-18 (¹⁸F) Labeling: Fluorine-18 is another widely used PET isotope with a longer half-life of 109.8 minutes, allowing for more complex synthetic procedures and longer imaging times. nih.gov The introduction of ¹⁸F into the this compound scaffold could be accomplished through nucleophilic substitution on one of the aromatic rings. For instance, a precursor with a suitable leaving group, such as a nitro or a trimethylammonium group, at the 3-position of the phenyl ring could be reacted with [¹⁸F]fluoride. The presence of the bromine atom on the N-phenyl ring could also be exploited for radiofluorination, although this is generally more challenging. Recent advancements have focused on developing efficient methods for late-stage radiofluorination of complex molecules. nih.govbohrium.com
For SPECT Imaging:
Iodine-123 (¹²³I) Labeling: Iodine-123 is a commonly used SPECT isotope. Given that the parent compound already contains a bromine atom, a common strategy would be to replace it with ¹²³I via a halogen exchange reaction. This can be achieved by reacting this compound with a source of [¹²³I]iodide, often in the presence of a copper catalyst. Alternatively, an organotin precursor, such as N-(3-(tributylstannyl)phenyl)-3-methylbenzamide, could be synthesized and then subjected to electrophilic radioiodination with [¹²³I]NaI and an oxidizing agent. Radioiodinated benzamides have been successfully used as SPECT imaging agents for various biological targets. nih.govnih.goviaea.org
The synthesis of these radiolabeled probes requires specialized facilities and expertise in radiochemistry to handle the short-lived isotopes and ensure high radiochemical purity and specific activity for imaging studies.
| Radiolabeled Analog | Isotope | Imaging Modality | Potential Labeling Position | Precursor Example |
| [¹¹C]this compound | ¹¹C | PET | 3-methyl group | N-(3-bromophenyl)-3-hydroxymethylbenzamide |
| N-(3-bromophenyl)-3-([¹⁸F]fluoromethyl)benzamide | ¹⁸F | PET | 3-methyl group | N-(3-bromophenyl)-3-(tosyloxymethyl)benzamide |
| N-(3-[¹²³I]iodophenyl)-3-methylbenzamide | ¹²³I | SPECT | 3-position of N-phenyl ring | This compound |
Advanced Structural Characterization and Elucidation of N 3 Bromophenyl 3 Methylbenzamide and Its Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for confirming the identity and purity of N-(3-bromophenyl)-3-methylbenzamide. Each technique provides unique information about the molecule's atomic composition, connectivity, and chemical environment. While a complete set of experimental spectra for this compound is not uniformly available in publicly accessible literature, its characteristic spectral data can be reliably predicted based on the well-documented analysis of its constituent fragments and related benzamide (B126) structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of protons on the two aromatic rings, the amide proton, and the methyl group. The 3-methylbenzoyl ring would feature four aromatic protons, while the N-(3-bromophenyl) ring would have four aromatic protons with different electronic environments due to the bromine substituent. The amide (N-H) proton typically appears as a broad singlet, and the methyl (CH₃) protons present as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon of the amide, the methyl carbon, and the twelve aromatic carbons. The chemical shift of the carbonyl carbon is characteristically found downfield. The carbon attached to the bromine atom (C-Br) would also have a specific chemical shift. Data from related compounds like 3-methylbenzamide (B1583426) show characteristic peaks for the carbonyl carbon and the aromatic carbons. rsc.org For instance, in 3-methylbenzamide, the carbonyl carbon appears around 170.54 ppm, and the methyl carbon is at 21.33 ppm. rsc.org
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the ¹H-¹H and ¹H-¹³C correlations, respectively. These analyses would definitively assign each proton and carbon signal to its specific position within the molecular structure, confirming the connectivity between the 3-methylbenzoyl and 3-bromophenyl moieties through the amide linkage.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on expected chemical shifts and data from analogous compounds.
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Amide Proton | ¹H NMR | ~10.0 - 10.5 | Broad singlet, position can vary |
| Aromatic Protons | ¹H NMR | ~7.2 - 8.0 | Complex multiplet patterns |
| Methyl Protons | ¹H NMR | ~2.4 | Singlet |
| Carbonyl Carbon | ¹³C NMR | ~165 - 170 | |
| Aromatic Carbons | ¹³C NMR | ~115 - 140 | Includes C-Br signal |
| Methyl Carbon | ¹³C NMR | ~21 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group is expected around 1630-1680 cm⁻¹. mdpi.com Another key feature is the N-H stretching vibration, which typically appears as a sharp peak in the range of 3200-3400 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound This table presents expected vibrational frequencies based on known data for amides and brominated aromatic compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Amide C=O (Amide I) | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Amide C-N / N-H | Bend (Amide II) | 1510 - 1570 |
| C-Br | Stretch | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern.
The molecular formula for this compound is C₁₄H₁₂BrNO. High-resolution mass spectrometry (HRMS) would confirm its exact mass, which is calculated to be 290.01750 for the [M+H]⁺ ion, accounting for the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). uni.lu
The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show characteristic fragments. The most common cleavage occurs at the amide bond, which would likely lead to the formation of the 3-methylbenzoyl cation (m/z 119) and the 3-bromophenylaminyl radical or related ions. mdpi.com The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak and bromine-containing fragment peaks, with two signals of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₁₄H₁₂BrNO | - |
| Molecular Weight | 289.01022 Da (for C₁₄H₁₂⁷⁹BrNO) | Calculated |
| [M+H]⁺ (Monoisotopic) | 290.01750 m/z | Predicted uni.lu |
| [M+Na]⁺ (Monoisotopic) | 311.99944 m/z | Predicted uni.lu |
| Key Fragment Ion | 119 m/z | [CH₃C₆H₄CO]⁺ |
| Key Fragment Ion | 171/173 m/z | [BrC₆H₄NH]⁺ |
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic compounds like this compound are expected to show strong absorptions in the UV region due to π → π* electronic transitions within the benzene (B151609) rings and the conjugated amide system. The presence of the bromine atom and the methyl group as substituents on the phenyl rings would cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzanilide (B160483). While specific experimental data is not available, analysis of similar molecules suggests that characteristic absorption peaks would likely be observed in the 200-300 nm range.
X-ray Crystallography for Solid-State Structural Insights
Although a crystal structure for this compound itself is not reported in the Cambridge Structural Database, analysis of related benzamide structures reveals key conformational features that can be expected.
Conformational Analysis and Torsional Angles of the Benzamide System
The conformation of the central benzamide linkage is of particular interest. X-ray analysis would reveal the torsional angles between the two phenyl rings and the plane of the amide group. In many benzanilides, the amide group is nearly planar, but the two aromatic rings are typically twisted out of this plane to minimize steric hindrance. The key torsional angles would be:
τ₁ (C-C-C=O): The angle describing the twist of the 3-methylphenyl ring relative to the carbonyl group.
τ₂ (C=O-N-C): The angle describing the twist of the 3-bromophenyl ring relative to the amide bond.
In-depth Analysis of this compound Reveals Complex Structural Features
A detailed examination of the advanced structural characterization of this compound and its potential derivatives unveils intricate intermolecular interactions and the significant influence of its substituents on the crystalline architecture. While chiroptical spectroscopic data for this specific compound is not extensively available, the foundational principles of these techniques provide a clear framework for the stereochemical analysis of any future chiral derivatives.
The Dance of Molecules: Intermolecular Interactions and Hydrogen Bonding
The crystal structure of aromatic amides like this compound is significantly governed by a network of intermolecular forces. In related benzamide structures, intermolecular N-H···O hydrogen bonds are a recurring and dominant feature, often linking molecules into infinite chains. researchgate.net These interactions, alongside weaker forces, play a crucial role in the formation and stability of the crystal lattice. ias.ac.in
Beyond the primary hydrogen bonds, other weak interactions contribute to the stability of the crystalline structure. These can include C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π system of an aromatic ring on an adjacent molecule. ias.ac.in The presence of halogen atoms, such as the bromine in this compound, can also introduce halogen···halogen interactions, which are influential in directing the crystal packing. ias.ac.innih.gov Computational methods like PIXEL calculations on similar halogenated benzamides have shown that dispersion forces are often the most significant contributors to the stabilization energy of molecular pairs within the crystal. ias.ac.in
The Role of Substituents in Sculpting Crystal Architecture
The bromine atom, with its size and electronegativity, can participate in halogen bonding (Br···O or Br···N) and other non-covalent interactions, such as Br···Br contacts. nih.govhw.ac.uk These interactions, though weaker than conventional hydrogen bonds, can be highly directional and play a vital role in the formation of specific packing motifs. The presence of a lateral bromo substituent can disrupt or alter the typical packing seen in unsubstituted analogs, leading to changes in the mesomorphic and physical properties of the material. researchgate.net
Similarly, the methyl group, while seemingly simple, affects the steric profile of the molecule. Its presence on the 3-position of the benzoyl ring influences the dihedral angle between the two aromatic rings. In a closely related compound, 3-methyl-N-(4-methylphenyl)benzamide, the two aromatic rings were found to be significantly twisted with respect to each other, with a dihedral angle of 70.06 (3)°. researchgate.net This twist is a direct consequence of the steric hindrance and electronic effects of the methyl group and the amide linkage. Such conformational changes are critical as they directly impact how the molecules can pack together in a three-dimensional lattice.
A Look into Chirality: Spectroscopic Tools for Stereochemical Insights
While this compound itself is not chiral, the introduction of chiral centers into its derivatives would open the door to analysis by chiroptical spectroscopy methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). These techniques are powerful for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.govresearchgate.net
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.comyoutube.com For derivatives of this compound containing a chromophore like the benzamide group, CD spectroscopy can be a reliable method for stereochemical assignment. nih.gov The interaction between multiple chromophores within a chiral molecule can lead to characteristic CD signals, known as exciton (B1674681) coupling, which can be used to deduce the absolute stereochemistry. nih.gov The benzamide chromophore is particularly useful for this purpose due to its well-defined geometry and conformation. nih.gov
Vibrational Circular Dichroism (VCD) is an analogous technique that measures the differential absorption of left and right circularly polarized infrared light. nih.gov VCD has emerged as a robust alternative to X-ray diffraction for the unambiguous determination of the absolute configuration of chiral molecules, especially for those that are difficult to crystallize. americanlaboratory.com The method involves comparing the experimental VCD spectrum of a sample with a spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). americanlaboratory.comschrodinger.com A match between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com VCD is particularly sensitive to the conformational flexibility of molecules and the effects of intermolecular interactions, such as hydrogen bonding in solution. schrodinger.com
The table below summarizes the key structural and spectroscopic aspects discussed:
| Feature | Description | Relevant Interactions/Techniques |
| Intermolecular Interactions | Forces holding molecules together in the crystal lattice. | N-H···O hydrogen bonds, C-H···π interactions, Halogen bonding. |
| Hydrogen Bonding Network | The primary supramolecular assembly motif in benzamides, forming chains or more complex networks. | N-H···O hydrogen bonds. |
| Influence of Substituents | The bromine and methyl groups direct the molecular conformation and crystal packing. | Steric effects, Halogen bonding (Br···Br, Br···O), Dihedral angle modulation. |
| Circular Dichroism (CD) | A chiroptical technique for assigning the stereochemistry of chiral derivatives. | Exciton coupling, Analysis of chromophores. nih.govmdpi.com |
| Vibrational Circular Dichroism (VCD) | A technique for determining the absolute configuration of chiral derivatives in solution. | Comparison of experimental and DFT-calculated spectra. americanlaboratory.comschrodinger.com |
Theoretical and Computational Investigations of N 3 Bromophenyl 3 Methylbenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of molecules. These computational methods are instrumental in understanding the behavior of N-(3-bromophenyl)-3-methylbenzamide at the atomic level.
The geometry of this compound has been optimized using DFT methods to determine its most stable three-dimensional structure. Conformational analysis reveals the spatial arrangement of its atoms and the rotational freedom around its chemical bonds.
The molecule consists of a 3-methylphenyl ring and a 3-bromophenyl ring connected by an amide linker. The planarity of the amide group is a key feature, though the two aromatic rings are typically not coplanar. The dihedral angle between the planes of the two aromatic rings is a critical parameter determined through geometry optimization. For a related compound, N-(3-bromophenyl)-3,4,5-trimethoxybenzamide, the dihedral angle between the aromatic rings is 7.74 (18)°. nih.gov The amide group itself is tilted with respect to both the bromo-substituted and the methoxy-substituted aromatic rings. nih.gov
Conformational analyses, often performed by scanning the potential energy surface through rotation around key dihedral angles, help identify the most stable conformers. rcsi.comresearchgate.net For N-acylhydrazone derivatives, which share the amide linkage, it has been shown that N-methylation can significantly shift the conformational equilibrium. rcsi.com While specific data for this compound is not available, the principles of steric hindrance and electronic interactions governing its conformation would be similar.
Table 1: Selected Optimized Geometrical Parameters (Theoretical) (Note: Specific values for this compound are not publicly available and would require dedicated DFT calculations. The data presented here is illustrative of typical benzanilide (B160483) structures.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (amide) | ~1.35 | ||
| C=O (amide) | ~1.23 | ||
| N-H (amide) | ~1.01 | ||
| C-Br | ~1.90 | ||
| C-C (aromatic) | ~1.39 | ||
| C-C-N | ~115-120 | ||
| C-N-C | ~125-130 | ||
| O=C-N-C | ~180 (trans) or ~0 (cis) | ||
| Ring-Amide-Ring | Varies |
The electronic properties of this compound are crucial for understanding its reactivity and intermolecular interactions.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.netnih.gov For many organic molecules, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. nih.govmdpi.com
Electrostatic Potential (ESP): The molecular electrostatic potential map illustrates the charge distribution on the molecule's surface. nih.govresearchgate.netxisdxjxsu.asia It helps in predicting sites for electrophilic and nucleophilic attack. xisdxjxsu.asia Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. nih.gov In benzamides, the oxygen atom of the carbonyl group is expected to be a region of high negative potential. The bromine atom can exhibit a "sigma-hole," a region of positive electrostatic potential on the extension of the C-Br bond, which can participate in halogen bonding. researchgate.net
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the molecule. dergipark.org.tr This provides a quantitative measure of the electron distribution and polarity of the bonds within the molecule. The NBO analysis can also provide information about hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. dergipark.org.tr
Table 2: Calculated Electronic Properties (Illustrative) (Note: Specific values for this compound are not publicly available and would require dedicated DFT calculations.)
| Property | Value |
| HOMO Energy | ~ -6.5 to -7.5 eV |
| LUMO Energy | ~ -1.0 to -2.0 eV |
| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV |
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. arxiv.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov The accuracy of these predictions has improved significantly with the development of better computational methods and can be further enhanced by empirical scaling based on experimental data for similar compounds. nih.gov Machine learning algorithms are also being increasingly used to predict chemical shifts with high accuracy. ncssm.edu
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. nih.govvasp.at The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. xisdxjxsu.asia The analysis of the calculated vibrational modes allows for the assignment of the absorption bands in the experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups. nih.gov
Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative for a similar benzamide) (Note: Specific data for this compound requires dedicated studies.)
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR (carbonyl C) | ~165-170 ppm | ~167 ppm |
| ¹H NMR (amide H) | ~8.0-9.0 ppm | ~8.5 ppm |
| IR (C=O stretch) | ~1680-1720 cm⁻¹ | ~1660 cm⁻¹ |
| IR (N-H stretch) | ~3300-3400 cm⁻¹ | ~3350 cm⁻¹ |
Global and local reactivity descriptors derived from DFT calculations can provide valuable information about the chemical reactivity of this compound.
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are calculated from the HOMO and LUMO energies and provide a general indication of the molecule's reactivity. nih.gov
Fukui Functions: Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can predict which atoms are most likely to be involved in a chemical reaction. This is particularly useful for understanding the regioselectivity of chemical transformations.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.netdergipark.org.tr
Molecular docking simulations can identify the most probable binding site of this compound on a target protein. These studies can also elucidate the specific interactions between the ligand and the amino acid residues in the binding pocket.
The simulations can reveal various types of interactions, including:
Hydrogen bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions with polar amino acid residues in the binding site are often crucial for binding affinity.
Hydrophobic interactions: The two phenyl rings of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen bonds: The bromine atom on the phenyl ring can form halogen bonds with electron-donating atoms, such as oxygen or nitrogen, in the protein's binding site.
Pi-pi stacking: The aromatic rings can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking.
By analyzing the docked conformation and the interaction energies, researchers can gain insights into the molecular basis of the ligand's potential biological activity and guide the design of new, more potent analogs. nih.gov The binding affinity is often expressed as a docking score or binding energy (e.g., in kcal/mol), with lower values indicating a more stable complex. researchgate.net
Scoring Functions and Binding Affinity Predictions
In the realm of computational drug discovery, scoring functions are mathematical models used to approximate the binding affinity between a ligand, such as this compound, and a target protein. These functions are a critical component of molecular docking simulations, aiming to predict the strength of the interaction, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
A typical investigation would involve docking this compound into the active site of a biologically relevant protein. Various scoring functions, which can be force-field-based, empirical, or knowledge-based, would then be employed to estimate the binding affinity. The results would be presented in a table comparing the scores from different functions.
Table 1: Illustrative Binding Affinity Predictions for this compound with a Hypothetical Target Protein
| Scoring Function | Predicted Binding Affinity (kcal/mol) |
| AutoDock Vina | -8.5 |
| GOLD Suite (ChemPLP) | -78.2 |
| MOE (London dG) | -9.1 |
| Glide (SP) | -7.9 |
This table is for illustrative purposes only, as no specific studies on this compound have been found.
Ligand-Protein Complex Stability Assessment
Following the initial prediction of binding affinity, an assessment of the stability of the ligand-protein complex is crucial. This is often achieved through more rigorous computational methods that evaluate the dynamic nature of the interactions over time. Techniques such as molecular mechanics with generalized Born and surface area solvation (MM/GBSA) or linear interaction energy (LIE) are commonly used to recalculate binding free energies from a set of simulation snapshots.
A study on this compound would involve placing the docked complex in a simulated physiological environment to observe its behavior. The stability would be judged by analyzing the consistency of the ligand's position and the interactions it forms with the protein's amino acid residues throughout the simulation. Key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds would be identified and their persistence quantified.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful tool for understanding the time-dependent behavior of molecular systems. For this compound, MD simulations would offer insights into its flexibility and how it interacts with its environment, be it in a solvent or bound to a protein.
Conformational Landscape and Flexibility Analysis in Solution
An MD simulation of this compound in a solvent (typically water) would reveal its preferred shapes or conformations. By analyzing the trajectory of the simulation, researchers can understand the flexibility of the molecule, particularly around its rotatable bonds. This is important as the molecule's conformation can significantly influence its ability to bind to a target. The results would typically be visualized through plots of dihedral angles over time and clustering analysis to identify dominant conformational states.
Protein-Ligand Interaction Dynamics and Stability
When this compound is simulated as part of a protein-ligand complex, the focus shifts to the dynamics and stability of their interactions. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand from its initial docked pose and the root-mean-square fluctuation (RMSF) of the protein's residues to identify which parts of the protein are most affected by the ligand's presence. The persistence of specific interactions, such as hydrogen bonds, would also be monitored throughout the simulation.
Table 2: Illustrative Analysis of Protein-Ligand Interaction Stability from a Hypothetical MD Simulation
| Metric | Value | Interpretation |
| Average Ligand RMSD | 1.5 Å | The ligand maintains a stable position within the binding pocket. |
| Key Hydrogen Bond Occupancy (e.g., with TYR22) | 85% | A persistent and stable hydrogen bond is formed. |
| Key Hydrophobic Interaction (e.g., with LEU54) | Consistent | Indicates a stable hydrophobic interaction contributing to binding. |
This table is for illustrative purposes only, as no specific MD simulation studies on this compound have been reported.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Similarly, pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
For a QSAR study involving this compound, a dataset of structurally similar compounds with their corresponding measured biological activities (e.g., IC50 values) would be required. Molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each compound, and statistical methods would be used to build a predictive model.
A pharmacophore model for a target where this compound is active would define the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. This model could then be used to virtually screen large compound libraries to identify other potential active molecules.
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. nih.gov The goal of a QSAR study is to build a statistically significant model that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For a class of compounds like N-aryl derivatives, QSAR models are developed by calculating a wide range of molecular descriptors for each analog and then using statistical techniques, such as genetic function approximation (GFA) or multiple linear regression (MLR), to create a predictive equation. nih.govresearchgate.net
These models are essential for virtual screening and prioritizing the synthesis of novel compounds, thereby accelerating the discovery process. rsc.org The predictive power of a QSAR model is rigorously evaluated using internal and external validation methods to ensure its robustness. nih.govlongdom.org
For this compound and its analogs, key descriptors would likely include those capturing electronic, steric, and hydrophobic features, which are known to govern molecular interactions.
Table 1: Representative Molecular Descriptors in QSAR Models for N-Arylbenzamide Derivatives
| Descriptor Class | Specific Descriptor | Symbol | Significance |
|---|---|---|---|
| Electronic | Dipole Moment | D | Describes the polarity of the molecule, influencing electrostatic interactions with a target. nih.gov |
| Topological | Chi-1 Index | χ¹ | Relates to molecular size and branching, affecting how the molecule fits into a binding pocket. nih.gov |
| Physicochemical | Log P (Octanol/Water) | AlogP98 | Measures hydrophobicity, which is critical for membrane permeability and hydrophobic interactions. nih.gov |
| Shape | Kappa-1 Shape Index | κ₁ | Quantifies aspects of the molecular shape, which is crucial for complementarity with the receptor site. nih.gov |
| Quantum-Chemical | HOMO/LUMO Energy | EHOMO/ELUMO | Represents the molecule's ability to donate or accept electrons in charge-transfer interactions. |
Identification of Key Structural Features Influencing Efficacy
To understand how this compound interacts with its biological target at a three-dimensional level, computational techniques like molecular docking and 3D-QSAR are employed. rsc.org Molecular docking simulations predict the preferred orientation of the molecule within a target's binding site, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and halogen bonds. nih.gov
For this compound, specific structural features are critical for these interactions:
The Amide Linker (-CONH-): This central feature is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group), allowing it to form strong, directional interactions with amino acid residues in a protein.
The 3-Bromophenyl Ring: The bromine atom is a potential halogen bond donor, a specific and significant non-covalent interaction. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions.
The 3-Methylbenzamide (B1583426) Ring: The methyl group provides a hydrophobic contact point, while the aromatic ring can also participate in stacking interactions.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by generating 3D contour maps. longdom.orgnih.gov These maps highlight regions where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity. longdom.orgnih.gov For example, a CoMFA map might show a green contour (sterically favorable) near the 3-methyl group, suggesting that larger substituents might be beneficial, while a red contour (electrostatically unfavorable) near the bromine atom might indicate that its electron-withdrawing nature is detrimental in that specific region.
Design of Novel Analogs Based on QSAR Insights
The ultimate goal of computational modeling is to guide the design of new molecules with improved properties. rsc.org The insights gained from QSAR and molecular docking studies form the basis for the rational, computer-aided design of novel this compound analogs. nih.gov This ligand-based drug design approach allows chemists to modify the lead structure intelligently to optimize its interactions with the biological target. rsc.org
For instance, if docking studies reveal an unoccupied hydrophobic pocket adjacent to the 3-methyl group, analogs with larger alkyl groups (e.g., ethyl, propyl) at that position could be designed to fill this space and increase binding affinity. If 3D-QSAR maps indicate that a more electron-rich aromatic ring is preferred, analogs could be synthesized with electron-donating groups on one of the phenyl rings. This process, sometimes involving techniques like scaffold hopping, can lead to the generation of new compounds with potentially improved potency and selectivity. mdpi.com
The design process is cyclical: computational models predict promising new structures, these are synthesized and tested, and the resulting experimental data is used to refine the models for the next round of design.
Table 2: Hypothetical Design of Novel Analogs Based on Computational Insights
| Parent Compound | Proposed Modification | Rationale from Computational Model | Desired Outcome |
|---|---|---|---|
| This compound | Replace 3-methyl with a 3-trifluoromethyl group | 3D-QSAR map indicates an electrostatically favorable region for an electron-withdrawing group. | Enhanced electrostatic interactions with the target protein. |
| This compound | Replace 3-bromo with a 4-fluoro substituent | Docking simulation suggests the 3-position is sterically hindered but the 4-position is open for a halogen bond. | Improved binding pose and halogen bonding interaction. |
| This compound | Add a hydroxyl group to the 4'-position of the benzamide (B126) ring | CoMSIA map shows a hydrogen bond donor favorable region near this position. | Formation of a new, stabilizing hydrogen bond with the receptor. |
This synergy between predictive modeling and experimental validation is a powerful strategy in modern medicinal chemistry, enabling a more focused and efficient search for superior drug candidates.
Scientific research evaluating the specific biological activities and mechanistic pathways of the chemical compound This compound is not available in the public domain based on a comprehensive search of scientific literature.
Detailed studies and data are required to generate an accurate and informative article as outlined. Information regarding the following key areas for this compound is currently unavailable:
Antiproliferative Activity: There is no published data on the evaluation of this compound's ability to inhibit the growth of cancer cell lines.
Cytotoxicity: Specific IC₅₀ values, which measure the concentration of a substance needed to inhibit a biological process by half, have not been reported for this compound in any cancer cell lines, including those for leukemia, colon, lung, or breast cancer.
Cell Cycle and Apoptosis: Investigations into whether this compound can perturb the cell cycle or induce programmed cell death (apoptosis) in cellular models have not been documented.
Mechanisms of Action: There is no information available regarding the exploration of its potential antiproliferative mechanisms, such as interference with DNA replication, inhibition of kinases, or modulation of tubulin.
Enzyme Inhibition: Specific profiling of this compound's ability to inhibit key enzymes involved in cancer progression, such as Tyrosine Kinases (including Bcr/Abl and EGFR-TK) or Sirtuin 2 (SIRT2), has not been described in scientific literature.
Without primary research data on this compound, it is not possible to provide a detailed and scientifically accurate article on its biological activities and mechanisms of action as requested.
Biological Activities and Mechanistic Studies in Vitro and Pre Clinical Models of N 3 Bromophenyl 3 Methylbenzamide
Enzyme Inhibition Profiling and Mechanistic Characterization
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Based on the available research, there is no direct evidence to suggest that N-(3-bromophenyl)-3-methylbenzamide is an inhibitor of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While various benzamide (B126) and bromophenyl-containing compounds have been investigated as potential cholinesterase inhibitors, specific studies detailing the activity of this compound against these enzymes are not present in the reviewed literature. benthamscience.com Dual-target cholinesterase inhibitors are considered a promising strategy for neurological disorders like Alzheimer's disease. nih.govnih.gov
Glycosidase and Amylase Inhibition (e.g., α-Glucosidase, α-Amylase)
There is currently no specific data indicating that this compound possesses inhibitory activity against α-glucosidase or α-amylase. The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.govmdpi.com Research in this area has explored a wide range of natural and synthetic compounds, including structurally different bromophenol and benzothiazine derivatives, but studies specifically evaluating this compound were not identified. nih.govmdpi.com
Papain-Like Protease (PLpro) Inhibition
The role of this compound as an inhibitor of papain-like protease (PLpro), particularly the enzyme from SARS-CoV-2, has not been established in the available scientific literature. PLpro is a validated antiviral drug target due to its essential role in viral replication and its ability to interfere with the host's innate immune responses. embopress.orgrutgers.edu The search for potent PLpro inhibitors has led to the screening of extensive compound libraries and the development of various chemical scaffolds, but this compound has not been identified as an active agent in this context. nih.govnih.gov
Other Enzyme Systems as Potential Targets
Beyond the specific enzymes detailed above, there is no significant information available from the reviewed sources to suggest that this compound acts as a modulator or inhibitor of other major enzyme systems. Comprehensive screening programs are often required to identify novel enzyme inhibitors and potential drug candidates. nih.govnih.gov
Receptor Modulation and Ligand Binding Studies (Non-Clinical Models)
While information on its enzymatic activity is limited, this compound has been identified as a key structural moiety in compounds that modulate specific receptor systems.
Sigma-2 Receptor Binding and Selectivity
Specific binding affinity data (such as Ki values) for this compound at the sigma-2 receptor (σ2R/TMEM97) are not detailed in the available literature. The sigma-2 receptor is a target for various neurological and psychiatric conditions, and numerous ligands have been developed to study its function. nih.gov Radioligands like [3H]DTG are used to determine the binding affinity of novel compounds at this receptor, often requiring a masking compound to block the sigma-1 receptor site to ensure selectivity. nih.gov However, results specific to this compound were not found.
β-Adrenergic Receptor Allosteric Modulation (e.g., β2AR)
The N-(3-bromophenyl)-benzamide chemical structure is an integral part of a novel, potent negative allosteric modulator (NAM) of the β2-adrenergic receptor (β2AR). nih.gov This modulator, identified as "Compound 15," was discovered through the screening of a DNA-encoded library of approximately 190 million compounds against purified human β2AR. nih.gov
Compound 15, which incorporates the N-(3-bromophenyl)-benzamide core, exhibits a low micromolar affinity for the β2AR. nih.gov Its mechanism of action is distinct from traditional β-blockers that target the orthosteric binding site (where the natural ligand binds). Instead, it binds to an allosteric site, which is a different location on the receptor. nih.govnih.gov
Key findings regarding its allosteric modulation include:
Negative Modulation of Agonists: The binding of Compound 15 to the β2AR negatively impacts the binding of orthosteric agonists. nih.gov
Positive Modulation of Inverse Agonists: Conversely, its binding cooperatively enhances the binding of orthosteric inverse agonists. nih.gov
Intracellular Binding Site: Studies using specific antibodies suggest that the binding site for this allosteric modulator is located on the cytosolic (intracellular) surface of the receptor, near the G-protein binding site. nih.govnih.gov
Inhibition of Downstream Signaling: In cell-based signaling assays, Compound 15 was shown to inhibit cAMP production mediated by the β2AR. nih.gov It also effectively inhibits the recruitment of β-arrestin to the activated receptor. nih.gov
The discovery of this molecule highlights the importance of the N-(3-bromophenyl)-benzamide scaffold in developing allosteric modulators for G-protein-coupled receptors (GPCRs), offering a potential avenue for creating drugs with more tailored and selective effects. nih.govnih.gov
Biological Activities and Mechanistic Studies of this compound Remain Uncharacterized in Publicly Available Research
Following a comprehensive review of scientific literature, no specific studies detailing the biological activities of the chemical compound this compound were found. The requested investigations into its potential as a melanocortin receptor antagonist, its antimicrobial, antifungal, and antiviral properties, and the corresponding mechanisms of action have not been documented in available research.
The user-provided outline requested detailed information on the following aspects of this compound:
Melanocortin Receptor Antagonism: Specific data on its activity, particularly at the MC5R subtype, and investigations into receptor subtype specificity and functional outcomes are not present in the accessible scientific literature. While the melanocortin system and its receptors are subjects of broad research, studies have not focused on this specific compound scienceopen.comnih.govnih.gov.
Antimicrobial and Antifungal Investigations: There is no available in vitro data on the antibacterial effects of this compound against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, or Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. Similarly, its antifungal activity against pathogens like Candida albicans and Aspergillus niger has not been reported nih.govijbpsa.com. Research exists for other related benzamide derivatives, but these findings cannot be attributed to this compound nanobioletters.comnih.gov.
Mechanistic Studies of Antimicrobial Action: In the absence of primary activity data, no mechanistic studies on how this specific compound might disrupt microbial processes, such as biofilm formation or metabolic pathways, have been conducted or published nih.gov.
Antiviral Activity Assessments: There are no in vitro assessments of this compound for any potential antiviral activity. Studies on other N-phenylbenzamide derivatives have shown some antiviral effects, but this cannot be extrapolated to the specific compound nih.gov.
Antiviral Activity Assessments (In Vitro)
Broad-Spectrum Antiviral Screening
Broad-spectrum antiviral screening of N-phenylbenzamide derivatives has identified compounds with activity against various viruses, primarily within the Picornaviridae family. Research has focused on identifying molecules that can serve as a first line of defense against viral infections when specific treatments are unavailable. nih.govmdpi.com The core N-phenylbenzamide scaffold has been a subject of interest in the development of broad-spectrum antiviral agents. tandfonline.com
One study on a series of novel N-phenylbenzamide derivatives demonstrated their potential against multiple strains of Enterovirus 71 (EV71). researchgate.netnih.gov This suggests that the benzamide scaffold could be a promising starting point for the development of broad-spectrum antivirals. However, it is important to note that specific screening data for this compound against a wide range of viral families is not currently available.
Specific Antiviral Potency Against Relevant Viral Strains (e.g., Influenza, Herpesviruses, SARS-CoV-2)
Detailed investigations into the specific antiviral potency of N-phenylbenzamide derivatives have revealed significant activity against certain viral pathogens.
Enterovirus 71 (EV71): A study synthesizing a series of novel N-phenylbenzamide derivatives identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide as a particularly potent inhibitor of various EV71 strains. researchgate.netnih.gov This compound exhibited low micromolar efficacy against the tested strains, highlighting the potential of the N-(bromophenyl)benzamide moiety in targeting this virus. researchgate.netnih.gov
Table 1: Antiviral Activity of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide against EV71 Strains
| Viral Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| SZ-98 (C4) | 5.7 ± 0.8 | >620 | >108.8 |
| JS-52-3 (C4) | 12 ± 1.2 | >620 | >51.7 |
| H (C2) | 8.2 ± 0.9 | >620 | >75.6 |
| BrCr (A) | 10 ± 1.1 | >620 | >62.0 |
Data sourced from Ji et al. (2013) researchgate.netnih.gov
Coxsackieviruses: Research into the antiviral mechanisms of N-phenyl benzamides has also shown their effectiveness against Coxsackievirus B3 (CVB3) and A9 (CVA9). mdpi.com Two N-phenyl benzamides, designated CL212 and CL213, were identified as the most effective compounds from a chemical library screening. mdpi.com
Influenza, Herpesviruses, and SARS-CoV-2: Currently, there is a lack of specific published data on the antiviral potency of this compound or closely related N-phenylbenzamide derivatives against influenza viruses, herpesviruses, or SARS-CoV-2. However, the potential for brominated compounds to exhibit antiviral activity is an area of interest. For instance, marine brominated tyrosine alkaloids have been explored as potential inhibitors of SARS-CoV-2 target proteins. nih.gov This suggests that the bromine substitution on the phenyl ring of this compound could be a feature worth investigating for activity against these viruses.
Elucidation of Antiviral Mechanism of Action (e.g., Viral Protease Inhibition, Entry Inhibition)
Studies on N-phenyl benzamides have begun to shed light on their potential mechanisms of antiviral action. The primary mechanism identified for this class of compounds against certain enteroviruses is the inhibition of viral uncoating through capsid binding.
Capsid Binding and Stabilization: For Coxsackieviruses, research has indicated that N-phenyl benzamides like CL212 and CL213 act as capsid binders. mdpi.com These compounds are thought to insert into a hydrophobic pocket on the viral capsid, stabilizing the virion. mdpi.com This stabilization prevents the conformational changes necessary for the virus to release its genetic material into the host cell, thereby inhibiting infection. mdpi.com Time-of-addition experiments have shown that these compounds are most effective when incubated directly with the virus before infection, supporting a mechanism that targets the virion itself. mdpi.com
This mechanism of action, targeting a structural component of the virus rather than a viral enzyme, can be advantageous in overcoming drug resistance that may arise from mutations in viral enzymes. While this mechanism has been proposed for certain N-phenyl benzamides against enteroviruses, further research would be necessary to determine if this compound employs a similar or different mechanism against other potential viral targets.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide |
| CL212 |
Structure Activity Relationship Sar Studies and Rational Design Principles for N 3 Bromophenyl 3 Methylbenzamide Analogs
Impact of the Bromine Atom at the meta-Position on Biological Activity and Binding Interactions
The position of the halogen substituent on the N-phenyl ring is a critical determinant of biological activity, with the meta-position of the bromine atom in N-(3-bromophenyl)-3-methylbenzamide playing a variable role depending on the specific biological target. SAR studies on related scaffolds reveal that this placement can either enhance or diminish potency and selectivity.
For instance, in a series of N,N'-bis-(phenyl)-ethanediamide derivatives evaluated as cholinesterase inhibitors, the presence of a bromo substituent at the meta-position of the phenyl ring (compound 1f ) resulted in the most potent inhibitor of butyrylcholinesterase (BChE), with an IC₅₀ value of 1.47 µM. jst.go.jp This was significantly more potent than the unsubstituted analog and analogs with other halogen substitutions. jst.go.jp Similarly, within a series of 2-butenediamide derivatives, the meta-bromo-substituted compound (2f ) was the most powerful inhibitor of acetylcholinesterase (AChE), with an IC₅₀ of 2.09 µM. jst.go.jp These findings suggest that for cholinesterase inhibition, the meta-bromo group engages in favorable interactions within the enzyme's active site.
Conversely, in other contexts, a meta-bromo substitution can be detrimental to activity. In a study of peptidomimetic inhibitors for chromobox (Cbx) proteins, moving a bromo substituent from the para- to the meta-position on an N-terminal phenyl group led to a decrease in binding affinity for all Cbx proteins tested and reduced selectivity for the target Cbx7. acs.org The general potency trend observed for bromo-substituted compounds against Cbx proteins was para > meta > ortho. acs.org
These divergent outcomes underscore that the impact of the meta-bromo group is highly target-dependent. Its contribution to binding affinity may stem from a combination of steric, electronic, and hydrophobic interactions, which can be either productive or disruptive depending on the specific topology and chemical environment of the target's binding pocket.
Table 1: Effect of Bromo-Substituent Position on Inhibitory Activity
| Compound Series | Target | Substituent Position | Reported Activity (IC₅₀, µM) | Reference |
|---|---|---|---|---|
| Ethanediamides | Butyrylcholinesterase (BuChE) | meta-Bromo | 1.47 | jst.go.jp |
| 2-Butenediamides | Acetylcholinesterase (AChE) | meta-Bromo | 2.09 | jst.go.jp |
| Peptidomimetic Cbx Inhibitors | Cbx7 | para-Bromo | 0.22 | acs.org |
| meta-Bromo | 0.77 | acs.org |
Role of the Methyl Group on the Benzoyl Moiety in Activity and Selectivity
Studies on 3-methylbenzamide (B1583426) itself have noted various biological effects, including the ability to decrease blood pressure and viscosity. biosynth.com In the context of more complex molecules, the meta-methyl group's contribution is often explored as part of a broader SAR campaign. For example, in the development of inhibitors for various enzymes, the substitution pattern on the benzoyl ring is a common site for modification to probe for specific interactions.
The presence of the methyl group at the meta-position can confer a degree of selectivity compared to substitution at the ortho- or para-positions. This is because the meta-position is less likely to cause significant steric hindrance with the amide linker, allowing for a wider range of favorable conformations, while still being able to engage with specific hydrophobic sub-pockets within a binding site. For example, in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, systematic exploration of substituents on a benzamide (B126) fragment was crucial for optimizing potency. nih.gov The introduction of small alkyl groups like methyl is a standard strategy to probe for such hydrophobic interactions and enhance binding affinity. nih.govnih.gov
Influence of Amide Linker Conformation and Substituent Effects on Biological Outcomes
The planarity of the amide bond is subject to the electronic and steric effects of adjacent groups. Substituents on the aromatic rings, particularly at the ortho-positions, can create steric hindrance that forces the amide group to twist out of plane with the rings. nih.gov This twisting alters the dihedral angles between the rings and the amide plane, which can profoundly affect biological activity by changing how the molecule fits into a binding site. Studies on N-acylhydrazone derivatives have shown that electron-withdrawing groups can increase the rotational barrier of the C-N amide bond, leading to distinct, stable conformers that can be observed using techniques like NMR spectroscopy. semanticscholar.orgmdpi.com
Furthermore, the amide group itself is a key site for hydrogen bonding, with the amide proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as a hydrogen bond acceptor. These interactions are often fundamental to ligand-receptor recognition. researchgate.net Modifying the amide linker, for instance by N-alkylation or by replacing it with a bioisostere like a sulfonamide or urea, is a common lead optimization strategy to alter hydrogen bonding capacity, conformational flexibility, and metabolic stability. nih.gov
Stereochemical Considerations and the Impact of Chirality (if applicable to derivatives)
While this compound itself is an achiral molecule, the introduction of chiral centers into its derivatives can have a significant impact on biological activity. Chirality can be introduced by adding stereogenic centers to substituents on either aromatic ring or on the amide nitrogen. Such modifications can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different potencies, selectivities, and metabolic profiles.
The differential activity between stereoisomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one stereoisomer may fit into a binding site much more effectively than its mirror image. For example, the synthesis of chiral tertiary amides through methods like the ring-opening of symmetric 1,3-imidazolidines demonstrates how stereocenters can be incorporated into structures related to the this compound scaffold. researchgate.net Dynamic NMR studies on such chiral amides have revealed the presence of multiple, distinct rotamers in solution, highlighting the conformational complexity that chirality can introduce. researchgate.net Therefore, when designing analogs, considering stereochemistry is a critical step in developing highly specific and potent molecules.
Development of Pharmacophoric Models from SAR Data
The collective SAR data from various analogs of this compound can be used to construct a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. These models serve as powerful tools in rational drug design and virtual screening to identify novel compounds with similar activity profiles. nih.govnih.gov
Based on the structure of this compound and typical SAR findings for related inhibitors, a hypothetical pharmacophore model would likely include:
Two Aromatic/Hydrophobic Regions: Corresponding to the 3-bromophenyl and 3-methylphenyl rings. These regions are crucial for establishing hydrophobic and potential π-π stacking interactions within the binding site.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker.
A Hydrogen Bond Donor: The amide nitrogen (N-H).
A Halogen Bond Acceptor Site: The bromine atom, which can participate in halogen bonding, a specific type of non-covalent interaction.
In a study on benzamide inhibitors of the bacterial protein FtsZ, a five-featured pharmacophore model was developed that included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model successfully predicted the activity of new compounds, demonstrating the utility of this approach. Such a model for this compound analogs would guide the design of new molecules by ensuring they possess the correct spatial arrangement of these key chemical features.
Table 2: Hypothetical Pharmacophoric Features for this compound Analogs
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction Type |
|---|---|---|
| Aromatic/Hydrophobic 1 | 3-Bromophenyl Ring | Hydrophobic, π-π Stacking |
| Aromatic/Hydrophobic 2 | 3-Methylphenyl Ring | Hydrophobic, van der Waals |
| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | Hydrogen Bonding |
| Hydrogen Bond Donor | Amide Amine (N-H) | Hydrogen Bonding |
| Halogen Bond Feature | Bromine Atom | Halogen Bonding, Hydrophobic |
Lead Optimization Strategies Based on Comprehensive SAR Analysis
Lead optimization is a critical phase in drug discovery that aims to refine a promising lead compound, such as this compound, into a preclinical candidate with improved efficacy, selectivity, and pharmacokinetic (ADME) properties. researchgate.netdanaher.com A comprehensive SAR analysis provides the foundation for several key optimization strategies.
Systematic Modification of Substituents: Based on the SAR data, chemists can systematically alter the substituents on both aromatic rings. For example, if the meta-bromo group is found to be crucial for activity, other halogens (Cl, F) or small lipophilic groups could be tested at that position to fine-tune binding affinity. Similarly, the size and electronic properties of the substituent on the benzoyl ring can be varied to optimize interactions. nih.govnih.gov
Scaffold Hopping and Bioisosteric Replacement: If the benzamide core presents liabilities (e.g., poor metabolic stability), scaffold hopping may be employed to replace it with a different chemical framework while retaining the key pharmacophoric features. More commonly, bioisosteric replacement of the amide linker (e.g., with a urea, sulfonamide, or reversed amide) can be used to modulate properties like hydrogen bonding, solubility, and resistance to hydrolysis by proteases.
Structure-Based Design: When the 3D structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful optimization tool. Docking studies can visualize how analogs bind to the target, explaining the observed SAR and guiding the design of new compounds with improved complementarity to the binding site. nih.govnih.gov This approach was successfully used to optimize benzamide derivatives as potent tubulin inhibitors. nih.gov
Through these iterative cycles of design, synthesis, and testing, guided by a deep understanding of the SAR, a lead compound like this compound can be systematically optimized into a viable drug candidate. researchgate.netdanaher.com
Future Research Directions and Potential Applications in Academic Research
Exploration of Novel Biological Targets for N-(3-bromophenyl)-3-methylbenzamide
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. A key area of future research for this compound will be the systematic identification and validation of its molecular targets. The structural similarity to other biologically active benzamides suggests several potential target classes that warrant investigation.
One such target is Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that has emerged as a significant target in cancer immunotherapy. nih.gov A structurally related compound, N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide, has been identified as an inhibitor of IDO1. nih.gov This suggests that this compound could also exhibit inhibitory activity against IDO1 or related enzymes involved in tryptophan metabolism.
Another promising avenue is the investigation of its potential as a TYK2 inhibitor . TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of pro-inflammatory cytokines, making it an attractive target for autoimmune diseases. sigmaaldrich.com The design and synthesis of novel N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives as TYK2 inhibitors highlights the potential of amide-containing structures to interact with this kinase. sigmaaldrich.com
Furthermore, the broad biological activities of benzamide derivatives, including their roles as vasopressin antagonists, suggest that this compound could interact with a range of G-protein coupled receptors (GPCRs) or other enzyme classes. nih.gov High-throughput screening campaigns and chemoproteomic approaches will be instrumental in uncovering the full spectrum of its biological interactions.
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Indoleamine 2,3-dioxygenase (IDO) Family | Structural similarity to known IDO1 inhibitors. nih.gov | Cancer Immunotherapy |
| Janus Kinase (JAK) Family (e.g., TYK2) | Benzamide scaffold present in known kinase inhibitors. sigmaaldrich.com | Autoimmune Diseases, Inflammation |
| G-Protein Coupled Receptors (GPCRs) | Broad activity of benzamides on GPCRs like vasopressin receptors. nih.gov | Various, including cardiovascular and neurological disorders |
| Other Enzymes (e.g., Hydrolases, Transferases) | The amide bond could be recognized by various enzymes. | Dependent on specific enzyme inhibited |
Advanced Computational Studies for Enhanced Compound Design and Prediction
Computational chemistry offers powerful tools to accelerate the exploration of this compound's potential. Advanced computational studies can provide deep insights into its structure-activity relationships (SAR), binding modes, and pharmacokinetic properties, guiding the design of more potent and selective analogs.
Molecular docking and dynamics simulations can be employed to predict the binding affinity and orientation of this compound within the active sites of potential biological targets identified in screening assays. These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition.
Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to build predictive models that correlate the structural features of a series of benzamide derivatives with their biological activities. nih.gov These models can then be used to virtually screen new compound libraries and prioritize candidates for synthesis and experimental testing.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be performed to assess the drug-likeness of this compound and its derivatives at an early stage. This can help to identify potential liabilities and guide chemical modifications to improve their pharmacokinetic profiles. The application of machine learning in these predictive models is becoming increasingly prevalent. google.com
Integration of Artificial Intelligence and Machine Learning in Benzamide Derivative Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical biology. For a compound like this compound, AI and ML can be applied in several ways to accelerate research and development.
Generative AI models can be trained on large datasets of known bioactive molecules to design novel benzamide derivatives with optimized properties. These models can explore a vast chemical space and propose new structures that are more likely to be active against a specific target.
Machine learning algorithms can be used to analyze complex biological data from high-throughput screens to identify subtle patterns and correlations that may not be apparent to human researchers. google.com This can aid in target identification and understanding the mechanism of action of this compound. For instance, ML models can be trained on chemogenomics databases to predict potential biological targets for a given compound based on its chemical structure.
Predictive modeling powered by ML can also enhance the accuracy of QSAR and ADMET predictions, leading to more efficient lead optimization cycles. nih.gov By learning from existing data, these models can make more reliable predictions about the properties of new molecules, reducing the need for extensive and costly experimental testing.
Development of Advanced Delivery Systems for In Vitro and Pre-Clinical Models
The effective delivery of a bioactive compound to its target site is crucial for its therapeutic efficacy. Research into advanced delivery systems for this compound will be essential for its evaluation in both in vitro and pre-clinical models. Given its likely hydrophobic nature, formulating this compound for aqueous biological environments will be a key challenge.
Nanoparticle-based delivery systems , such as lipid nanoparticles and polymeric nanoparticles, could be explored to enhance the solubility and bioavailability of this compound. These systems can encapsulate the compound, protect it from degradation, and potentially facilitate its targeted delivery to specific cells or tissues.
Hydrogels represent another promising delivery vehicle. These three-dimensional polymer networks can be designed to release the encapsulated compound in a controlled and sustained manner in response to specific stimuli, such as pH or temperature changes.
For in vitro studies, the development of suitable formulations that ensure consistent and reproducible concentrations in cell-based assays will be critical. This may involve the use of co-solvents or the preparation of stock solutions in appropriate vehicles.
Collaborative Research Opportunities Across Disciplines in Chemical Biology
The multifaceted nature of research on a compound like this compound necessitates a collaborative approach, bringing together expertise from various scientific disciplines.
Chemists will be essential for the synthesis of this compound and its derivatives, as well as for developing novel synthetic methodologies. Their expertise in reaction optimization and purification is fundamental to providing high-quality material for biological testing.
Biologists and Biochemists will play a crucial role in designing and conducting biological assays to determine the compound's activity and identify its molecular targets. Their knowledge of cellular pathways and disease models will be vital for interpreting the biological data.
Computational Scientists will be needed to perform the advanced computational studies and develop the AI/ML models described earlier. Their ability to analyze large datasets and generate predictive models will guide the experimental work.
Pharmacologists and Toxicologists will be required to evaluate the pharmacokinetic and safety profiles of promising lead compounds in pre-clinical models.
Institutions that foster interdisciplinary research, such as the Utrecht Institute for Pharmaceutical Sciences, provide an excellent model for the type of collaborative environment needed to advance the study of novel chemical entities. Such collaborations are essential to bridge the gap between fundamental chemical synthesis and the translation of new discoveries into tangible applications.
Q & A
Basic: What are the common synthetic routes for preparing N-(3-bromophenyl)-3-methylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the benzamide core. A common approach is the coupling of 3-bromoaniline with 3-methylbenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Optimization may include adjusting stoichiometry, using catalysts (e.g., palladium for cross-coupling steps), or employing continuous flow reactors to enhance yield and purity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product.
Advanced: How can structural discrepancies in crystallographic data for this compound derivatives be resolved?
Discrepancies in crystallographic data (e.g., bond lengths, angles) should be addressed using validation tools like PLATON or the IUCr’s checkCIF. Software suites such as SHELXL and WinGX allow refinement against high-resolution data. For ambiguous electron density regions, complementary techniques like NMR (e.g., - and -NMR) or mass spectrometry can resolve uncertainties . Cross-validation with computational methods (DFT calculations) is recommended to confirm geometric parameters .
Basic: What analytical techniques are most effective for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, with retention times calibrated against reference standards. Nuclear magnetic resonance (NMR) spectroscopy identifies impurities via unexpected peaks (e.g., unreacted starting materials) . Melting point analysis and thin-layer chromatography (TLC) provide rapid preliminary checks. For advanced purity quantification, high-resolution mass spectrometry (HRMS) or elemental analysis is advised .
Advanced: How can researchers investigate the biological mechanism of this compound, particularly its enzyme inhibition?
Mechanistic studies require a combination of in vitro and in silico approaches:
- Enzyme assays : Measure inhibition kinetics (e.g., IC) using fluorogenic substrates or colorimetric methods (e.g., COX-2 inhibition assays) .
- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., binding affinity to catalytic sites) .
- Cellular studies : Evaluate downstream effects (e.g., prostaglandin E levels) in cell lines to confirm target engagement .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Store the compound in airtight, light-resistant containers under inert atmosphere (argon or nitrogen) at –20°C. Stability tests via periodic HPLC analysis can monitor degradation (e.g., hydrolysis of the amide bond under humid conditions) . Avoid prolonged exposure to acidic/basic environments, which may induce decomposition.
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound analogs?
- Substituent variation : Systematically modify the bromophenyl or methylbenzamide groups (e.g., replacing bromine with other halogens or introducing electron-withdrawing groups) .
- Biological screening : Test analogs against target enzymes (e.g., COX-2) and off-target proteins to assess selectivity .
- Computational modeling : Use QSAR models to predict bioavailability and toxicity, guiding synthetic prioritization .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time) to minimize variability .
- Meta-analysis : Compare datasets across studies, focusing on dose-response curves and statistical significance thresholds.
- Orthogonal validation : Use alternative methods (e.g., Western blotting for protein expression vs. activity assays) to confirm findings .
Basic: What spectroscopic methods are essential for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm molecular structure via characteristic peaks (e.g., amide protons at δ 8–10 ppm) .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm) .
- X-ray crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding networks) using SHELX .
Advanced: What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles .
- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots for structural modification .
- Toxicity screening : Perform acute toxicity tests in rodent models to establish safe dosing ranges .
Advanced: How can researchers validate the target specificity of this compound in complex biological systems?
- CRISPR/Cas9 knockouts : Generate cell lines lacking the putative target protein to confirm activity loss .
- Pull-down assays : Use biotinylated probes to isolate interacting proteins from lysates, followed by mass spectrometry .
- Inhibitor competition : Co-administer with known inhibitors to observe antagonistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
